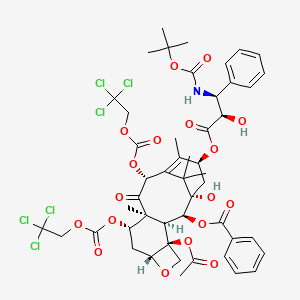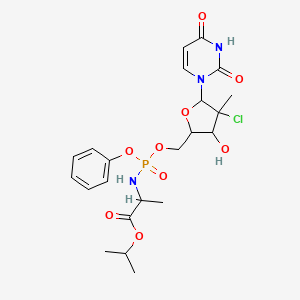
Chloro Sofosbuvir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infections. Sofosbuvir has been a groundbreaking antiviral agent due to its high efficacy and low side effect profile. This compound retains the core structure of Sofosbuvir but includes a chlorine atom, which may alter its pharmacokinetic and pharmacodynamic properties.
Mecanismo De Acción
Target of Action
Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate . This incorporation results in chain termination during replication of the viral RNA .
Biochemical Pathways
Sofosbuvir’s action on the NS5B polymerase disrupts the biochemical pathway of viral RNA replication. By acting as a defective substrate for the NS5B polymerase, Sofosbuvir causes premature termination of the growing RNA chain, thereby inhibiting the replication of the HCV genome .
Pharmacokinetics
Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed into the systemic circulation . These properties contribute to Sofosbuvir’s high bioavailability.
Result of Action
The result of Sofosbuvir’s action is a significant reduction in the viral load of HCV. By inhibiting the replication of the viral RNA, Sofosbuvir effectively reduces the ability of the virus to proliferate. This leads to a decrease in the severity of the disease and, in many cases, to the virus being undetectable in the patient’s blood .
Action Environment
The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of Sofosbuvir . Additionally, the presence of other medications can impact the metabolism and excretion of Sofosbuvir, potentially affecting its efficacy . Therefore, it’s crucial to consider these factors when administering Sofosbuvir.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Sofosbuvir involves multiple steps, starting from the nucleoside core. The process typically includes:
Fluorination: Introduction of a fluorine atom at a specific position on the nucleoside core.
Chlorination: Incorporation of a chlorine atom, which is a key differentiator from Sofosbuvir.
Phosphoramidation: Addition of a phosphoramidate group to enhance the compound’s stability and bioavailability.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.
Catalysis: Use of catalysts to speed up reactions and improve yield.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro Sofosbuvir undergoes various chemical reactions, including:
Oxidation: Conversion of the nucleoside core to its oxidized form.
Reduction: Reduction of specific functional groups to enhance stability.
Substitution: Chlorination and fluorination are examples of substitution reactions that modify the nucleoside core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield this compound.
Aplicaciones Científicas De Investigación
Chloro Sofosbuvir has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties against various strains of HCV.
Medicine: Potential use in developing new antiviral therapies with improved efficacy and reduced side effects.
Industry: Employed in the large-scale production of antiviral drugs.
Comparación Con Compuestos Similares
Similar Compounds
Sofosbuvir: The parent compound, widely used in HCV treatment.
Velpatasvir: Another antiviral agent used in combination with Sofosbuvir.
Ledipasvir: Often combined with Sofosbuvir for enhanced antiviral activity.
Uniqueness
Chloro Sofosbuvir is unique due to the presence of a chlorine atom, which may enhance its pharmacokinetic properties and potentially improve its efficacy against resistant strains of HCV.
Propiedades
IUPAC Name |
propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

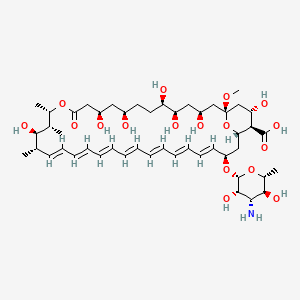
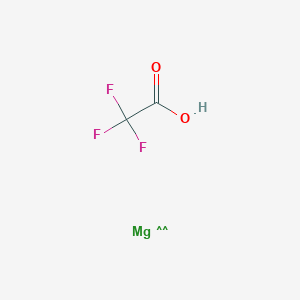
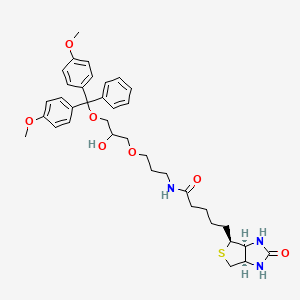
![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)
